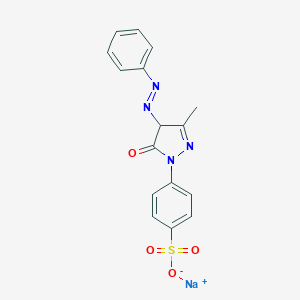

4-(3-hidroxi-5-metil-4-fenilazo-pirazol-2-il)bencenosulfonato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is known for its vibrant yellow color and is often used to stain lipids, fats, and oils due to its lipophilic nature.

Aplicaciones Científicas De Investigación

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate has diverse applications in scientific research:

Chemistry: Used as a dye in various chemical reactions to visualize and track the progress of reactions.

Biology: Employed in staining techniques to identify and study lipids and fats in biological samples.

Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.

Industry: Utilized in the textile and food industries for coloring purposes.

Mecanismo De Acción

Target of Action

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate, also known as ACID YELLOW 11, is primarily used as a dye . Its primary targets are the fibers it is intended to color, such as wool, silk, and nylon . These fibers absorb the dye, leading to a change in their color.

Mode of Action

The compound interacts with its targets (fibers) through a process called adsorption . In this process, the dye molecules are attracted to the fiber surface and then penetrate into the interior of the fiber. The azo group (-N=N-) in the compound, which is responsible for its color, forms a complex with the fiber molecules, resulting in a strong bond that makes the coloration stable and long-lasting .

Pharmacokinetics

In terms of its application in dyeing, we can consider factors like its solubility in water and alcohol , which influence how easily it can be applied to and absorbed by fibers.

Action Environment

The action of ACID YELLOW 11 can be influenced by various environmental factors. For instance, the pH of the dye bath can affect the dye’s ionization state and, consequently, its interaction with the fiber . Similarly, temperature can influence the dye’s solubility and the rate of adsorption onto the fiber . Understanding these factors is crucial for optimizing the dyeing process to achieve the desired color intensity and uniformity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate involves several steps. Initially, 1-(p-sulfonylphenyl)-3-methyl-5-pyrazolone is dissolved in water and heated to 40°C. Pure sodium carbonate is then added to the solution . The mixture undergoes a coupling reaction with diazonium salts to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or filtration techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and hydrogen gas are often used as reducing agents.

Substitution: Various nucleophiles can be used to substitute the sulfonate group, such as amines and alcohols.

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Compounds with different functional groups replacing the sulfonate group.

Comparación Con Compuestos Similares

Similar Compounds

Sudan IV: Another lipophilic dye used for staining lipids.

Acid Red 87: A dye with similar staining properties but different color.

Congo Red: Used for staining amyloids in biological samples.

Uniqueness

Sodium 4-(3-hydroxy-5-methyl-4-phenylazopyrazol-2-yl)benzenesulphonate stands out due to its specific azo structure, which provides unique staining properties and high affinity for lipophilic substances. Its water solubility also makes it versatile for various applications.

Propiedades

Número CAS |

6359-82-6 |

|---|---|

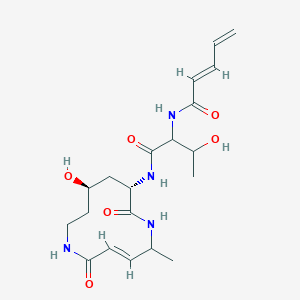

Fórmula molecular |

C16H14N4NaO4S |

Peso molecular |

381.4 g/mol |

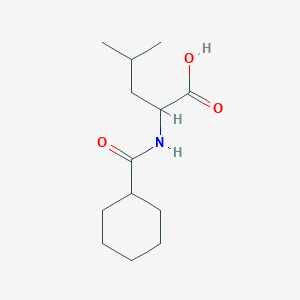

Nombre IUPAC |

sodium;4-(5-methyl-3-oxo-4-phenyldiazenyl-1H-pyrazol-2-yl)benzenesulfonate |

InChI |

InChI=1S/C16H14N4O4S.Na/c1-11-15(18-17-12-5-3-2-4-6-12)16(21)20(19-11)13-7-9-14(10-8-13)25(22,23)24;/h2-10,15H,1H3,(H,22,23,24); |

Clave InChI |

JQVFPNQVPUYAHJ-UHFFFAOYSA-N |

SMILES |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |

SMILES canónico |

CC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O.[Na] |

| 6359-82-6 | |

Pictogramas |

Irritant |

Sinónimos |

AcidflavineG; AcidlightyellowG; C.1.AcidYellow11(18820); C.I.Acidyellow11; DermiraYellowG; Fiavazin; flavazinl(c.i.18820); LAcidLightYellowG |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-4-N-[(1R)-1-phenylethyl]pyrimidine-4,5-diamine](/img/structure/B37587.png)

![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)